molecular formula C19H20N2O3S B11594535 Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617694-06-1

Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594535
CAS No.: 617694-06-1
M. Wt: 356.4 g/mol
InChI Key: GUYZIOBAIWZKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and autoimmune diseases .

Biological Activity

Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a thiazolo-pyrimidine core, which is crucial for its biological activity. The presence of the allyl and ethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism MIC (µg/mL) Reference
Escherichia coli12.5
Staphylococcus aureus15.0
Klebsiella pneumoniae20.0

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. For instance, it has shown significant cytotoxicity against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM. This suggests potential applications in cancer therapy, particularly in targeting hematological malignancies .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies report that it exhibits an EC50 value of 6 to 9 μg/mL against Fusarium oxysporum, indicating strong antifungal potential . The presence of specific functional groups in the thiazolo-pyrimidine structure may enhance this activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing disruption.
  • Interference with DNA/RNA Synthesis : By mimicking nucleobases or interfering with nucleic acid synthesis pathways, it can inhibit microbial growth.

Study on Antibacterial Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo-pyrimidines and evaluated their antibacterial properties. Among these, this compound was identified as one of the most potent compounds against E. coli and S. aureus, reinforcing its potential as a lead candidate for antibiotic development .

Cytotoxicity Assessment

A study assessing the cytotoxic effects on cancer cell lines highlighted the compound's ability to induce apoptosis in HL-60 cells through caspase activation pathways. This finding suggests that further exploration into its use as an anticancer agent could be warranted .

Properties

CAS No.

617694-06-1

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

prop-2-enyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H20N2O3S/c1-4-11-24-18(23)15-12(3)20-19-21(17(22)14(5-2)25-19)16(15)13-9-7-6-8-10-13/h4,6-10,14,16H,1,5,11H2,2-3H3

InChI Key

GUYZIOBAIWZKLR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.